6-Cyclobutylpyridin-3-amine
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Overview
Description
6-Cyclobutylpyridin-3-amine is an organic compound with the molecular formula C9H12N2 It is a derivative of pyridine, featuring a cyclobutyl group attached to the pyridine ring at the 6-position and an amine group at the 3-position
Mechanism of Action
Target of Action
This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
The exact nature of these interactions and the resulting changes are subjects of ongoing research .
Biochemical Pathways
As research progresses, it is expected that the compound’s effects on various biochemical pathways and their downstream effects will be elucidated .
Result of Action
As research progresses, it is expected that these effects will be better understood .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclobutylpyridin-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds, which can be employed to introduce the cyclobutyl group onto the pyridine ring . This reaction typically requires a palladium catalyst, a boronic acid derivative, and a base such as potassium carbonate, conducted under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Cyclobutylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-Cyclobutylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 6-Cyclopropylpyridin-3-amine
- 6-Cyclopentylpyridin-3-amine
- 6-Cyclohexylpyridin-3-amine
Uniqueness
6-Cyclobutylpyridin-3-amine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-cyclobutylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-4-5-9(11-6-8)7-2-1-3-7/h4-7H,1-3,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZVHSVDJFVPAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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